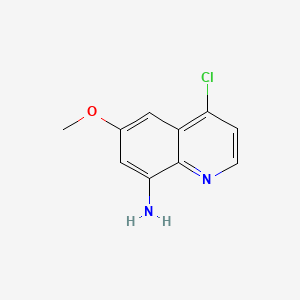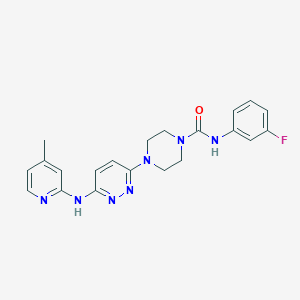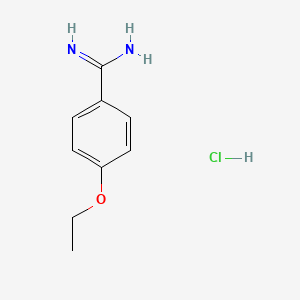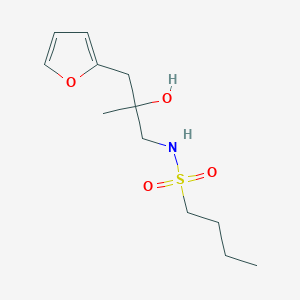
4-氯-6-甲氧基喹啉-8-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-methoxyquinolin-8-amine is a chemical compound with the molecular formula C10H9ClN2O and a molecular weight of 208.64 . It is used in research and can be purchased from various chemical suppliers .
Synthesis Analysis
The synthesis of 4-Chloro-6-methoxyquinolin-8-amine and similar compounds often involves complex organic chemistry reactions. For instance, one study prepared a series of compounds from 6-methoxyquinolin-8-amine or its N-(2-aminoethyl) analogue via Ugi-azide reaction . Other synthesis protocols involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular structure of 4-Chloro-6-methoxyquinolin-8-amine consists of a quinoline ring with a chlorine atom at the 4th position and a methoxy group at the 6th position .Chemical Reactions Analysis
The chemical reactions involving 4-Chloro-6-methoxyquinolin-8-amine are complex and can involve various intermediates. Electroanalytical tools can be used to study these redox-active intermediates .Physical And Chemical Properties Analysis
4-Chloro-6-methoxyquinolin-8-amine is a solid compound that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .科学研究应用
Anticancer Activity
4-Chloro-6-methoxyquinolin-8-amine: has been identified as a core structure in the development of compounds with anticancer properties. Its ability to interfere with cellular signaling pathways makes it a valuable candidate for the synthesis of new anticancer agents. Researchers are exploring its efficacy against various cancer cell lines, aiming to understand its mechanism of action and potential as a therapeutic agent .
Antioxidant Properties
The compound’s structural framework allows for the scavenging of free radicals, which is crucial in the prevention of oxidative stress-related diseases. Its antioxidant activity is being studied for the development of treatments that could protect cells from damage caused by oxidative stress .
Anti-Inflammatory Uses
Inflammation is a common pathway in many diseases, and 4-Chloro-6-methoxyquinolin-8-amine is being researched for its anti-inflammatory effects. By modulating inflammatory mediators, it could be used to treat conditions like arthritis and other chronic inflammatory disorders .
Antimalarial Applications
Quinoline derivatives have a long history of use in antimalarial drugs. The specific structure of 4-Chloro-6-methoxyquinolin-8-amine is being investigated for its potential to inhibit the life cycle of malaria-causing parasites, offering a pathway to new antimalarial therapies .
Anti-SARS-CoV-2 Potential
Given the global impact of COVID-19, there is a significant interest in finding effective treatments4-Chloro-6-methoxyquinolin-8-amine has shown promise in inhibiting SARS-CoV-2 replication, which could lead to the development of novel antiviral drugs to combat coronavirus infections .
Antituberculosis Activity
Tuberculosis remains a major global health challenge. The compound’s ability to act against mycobacterial strains is being explored, with the aim of creating more effective and less toxic treatments for tuberculosis .
Antimicrobial Effects
The broad-spectrum antimicrobial activity of 4-Chloro-6-methoxyquinolin-8-amine makes it a candidate for the development of new antibiotics. Its effectiveness against resistant bacterial strains is particularly of interest in the ongoing fight against antibiotic resistance .
Cardiovascular Research
Quinoline derivatives are also being studied for their cardiovascular effects4-Chloro-6-methoxyquinolin-8-amine may have potential applications in treating cardiovascular diseases by affecting vascular smooth muscle cells and influencing blood pressure regulation .
安全和危害
属性
IUPAC Name |
4-chloro-6-methoxyquinolin-8-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-14-6-4-7-8(11)2-3-13-10(7)9(12)5-6/h2-5H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDMFIRZHADDJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C(=C1)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methoxyquinolin-8-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[3-(2-methylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]ethanesulfonamide](/img/structure/B2593452.png)



![[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2593457.png)


![N-[(3-Chloro-4,5-dimethoxyphenyl)methyl]-N-cyclopentylprop-2-enamide](/img/structure/B2593461.png)
